molecular formula C23H21ClN2O4 B12039454 N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 444599-57-9

N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12039454
CAS No.: 444599-57-9
M. Wt: 424.9 g/mol
InChI Key: VDPDNUYYHYIGCH-AFUMVMLFSA-N
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Description

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide exerts its effects would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
  • N’-(4-Benzyloxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Uniqueness

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

444599-57-9

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H21ClN2O4/c1-28-22-13-18(11-12-21(22)29-15-17-7-3-2-4-8-17)14-25-26-23(27)16-30-20-10-6-5-9-19(20)24/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

VDPDNUYYHYIGCH-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OCC3=CC=CC=C3

Origin of Product

United States

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